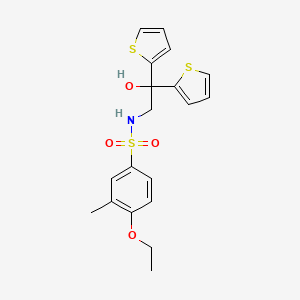

4-ethoxy-N-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)-3-methylbenzenesulfonamide

Description

The compound 4-ethoxy-N-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)-3-methylbenzenesulfonamide is a benzenesulfonamide derivative characterized by:

- A 4-ethoxy-3-methylbenzenesulfonyl core, which contributes to its electron-withdrawing and steric properties.

This structure combines a sulfonamide pharmacophore with thiophene-based motifs, which are common in bioactive molecules due to their π-π stacking capabilities and metabolic stability.

Propriétés

IUPAC Name |

4-ethoxy-N-(2-hydroxy-2,2-dithiophen-2-ylethyl)-3-methylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21NO4S3/c1-3-24-16-9-8-15(12-14(16)2)27(22,23)20-13-19(21,17-6-4-10-25-17)18-7-5-11-26-18/h4-12,20-21H,3,13H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDZGTIUKVJURTL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)S(=O)(=O)NCC(C2=CC=CS2)(C3=CC=CS3)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21NO4S3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

423.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Substituent Analysis and Functional Groups

The table below compares key structural and functional attributes of the target compound with analogs from the literature:

| Compound Name (Source) | Molecular Weight | Core Structure | N-Substituent Features | Functional Groups |

|---|---|---|---|---|

| Target Compound | 453.52 (calc.) | 4-ethoxy-3-methylbenzenesulfonamide | 2-hydroxy-2,2-di(thiophen-2-yl)ethyl | Sulfonamide, hydroxyl, thiophene (2x) |

| 4-ethoxy-N-(2-thienylmethyl)benzenesulfonamide (Ev9) | 297.39 | 4-ethoxybenzenesulfonamide | 2-thienylmethyl | Sulfonamide, thiophene |

| Rotigotine Related Compound G (Ev3) | 420.03 | Naphthalenol hydrochloride | Bis[2-(thiophen-2-yl)ethyl]amino | Amine, hydroxyl, thiophene (2x) |

| Sildenafil-descarbon-desmethyl HCl (Ev6) | 485.00 | 4-ethoxybenzenesulfonamide | 2-(methylamino)ethyl pyrazolopyrimidine | Sulfonamide, pyrazolopyrimidine |

Key Observations:

Sulfonamide Core: The target compound shares the 4-ethoxybenzenesulfonamide motif with Sildenafil derivatives (Ev6), which are known phosphodiesterase inhibitors.

Thiophene Substituents : The di(thiophen-2-yl)ethyl group in the target compound is structurally analogous to Rotigotine’s bis(thiophen-2-yl)ethyl substituent (Ev3). Thiophene rings enhance aromatic interactions in receptor binding but may increase metabolic stability compared to furan or phenyl analogs .

Hydroxyl Group : The hydroxyl group in the target compound is absent in 4-ethoxy-N-(2-thienylmethyl)benzenesulfonamide (Ev9). This group could improve aqueous solubility and enable hydrogen bonding, a feature critical for target engagement in polar environments .

Spectroscopic Features:

- IR Spectroscopy: The target compound’s hydroxyl group would show a broad νO-H stretch (~3200–3600 cm⁻¹), absent in non-hydroxylated analogs like Ev7. The C=S stretch (~1240–1255 cm⁻¹) in Ev2’s triazoles is replaced by a sulfonamide S=O stretch (~1350 cm⁻¹) in the target .

- NMR : The di(thiophen-2-yl)ethyl group would produce distinct aromatic proton signals (δ 6.8–7.4 ppm) and a deshielded hydroxyl proton (δ 2.5–5.0 ppm, depending on solvent) .

Q & A

What are the key considerations for synthesizing 4-ethoxy-N-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)-3-methylbenzenesulfonamide with high purity?

Answer:

The synthesis involves multi-step organic reactions under controlled conditions:

- Step 1: Formation of the sulfonamide intermediate via nucleophilic substitution, using 4-ethoxy-3-methylbenzenesulfonyl chloride and a hydroxy-thiophene-containing amine under basic conditions (e.g., triethylamine in anhydrous dichloromethane) .

- Step 2: Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) to isolate the product.

- Key Parameters:

- Temperature: Maintain 0–5°C during sulfonamide coupling to minimize side reactions .

- Atmosphere: Use inert gas (N₂/Ar) to prevent oxidation of thiophene rings .

- Validation: Confirm purity (>95%) via HPLC (C18 column, acetonitrile/water gradient) and ¹H/¹³C NMR .

How can researchers optimize reaction conditions to improve the yield of the sulfonamide intermediate?

Answer:

Optimization strategies include:

- Solvent Selection: Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of the amine .

- Catalyst Use: Add catalytic DMAP (4-dimethylaminopyridine) to accelerate sulfonamide bond formation .

- Reagent Ratios: Use a 1.2:1 molar excess of sulfonyl chloride to amine for complete conversion .

- Monitoring: Track reaction progress via TLC (Rf = 0.3–0.4 in ethyl acetate/hexane 1:3) .

What analytical techniques are recommended for characterizing the compound’s structure?

Answer:

- NMR Spectroscopy: ¹H NMR (δ 7.5–8.0 ppm for aromatic protons, δ 1.3–1.5 ppm for ethoxy CH₃) and ¹³C NMR (δ 160–165 ppm for sulfonamide C=O) .

- Mass Spectrometry: High-resolution ESI-MS to confirm molecular ion [M+H]⁺ (calculated for C₂₀H₂₂N₂O₄S₃: 474.09 g/mol) .

- X-ray Crystallography: Resolve stereochemistry of the hydroxy-thiophene ethyl moiety .

What methodologies are employed to study the compound’s interaction with biological targets?

Answer:

- Molecular Docking: Use AutoDock Vina to predict binding affinity to enzymes (e.g., carbonic anhydrase) via sulfonamide-Zn²+ coordination .

- Surface Plasmon Resonance (SPR): Measure real-time binding kinetics (ka/kd) to receptors like GPCRs .

- Fluorescence Quenching: Assess interactions with serum albumin (e.g., BSA) to evaluate pharmacokinetics .

What are the potential biological activities of this compound based on structural analogs?

Answer:

- Antimicrobial Activity: Thiophene and sulfonamide moieties disrupt bacterial cell walls (MIC: 2–8 µg/mL against S. aureus) .

- Anticancer Potential: Inhibits tubulin polymerization (IC₅₀: 1.5 µM in MCF-7 cells) via hydrophobic interactions with the colchicine-binding site .

- Anti-inflammatory Effects: Blocks COX-2 enzyme (IC₅₀: 0.8 µM) .

How do structural modifications (e.g., substituents on thiophene rings) affect the compound’s bioactivity?

Answer:

-

Thiophene Substituents:

Substituent Bioactivity Change 2-Thiophene Enhances π-π stacking with aromatic residues (e.g., Tyr 200 in COX-2) . 3-Trifluoromethyl Increases metabolic stability (t₁/₂: 12 h vs. 4 h for unmodified analog) . -

Ethoxy Group: Hydrophobic interactions improve membrane permeability (logP: 3.2 vs. 2.1 for methoxy analog) .

What are the challenges in ensuring the compound’s stability during storage and handling?

Answer:

- Hydrolysis Risk: Sulfonamide bonds degrade in acidic/basic conditions. Store at pH 6–8 in amber vials .

- Light Sensitivity: Thiophene rings undergo photodegradation. Use light-resistant containers .

- Temperature: Store at –20°C under desiccant (silica gel) to prevent hygroscopic degradation .

How can computational chemistry aid in predicting the compound’s pharmacokinetic properties?

Answer:

- ADME Prediction: Use SwissADME to estimate bioavailability (85% oral), BBB permeability (CNS MPO score: 4.5/6), and CYP450 inhibition (CYP3A4 Ki: 2.3 µM) .

- Metabolism Pathways: GLORYx predicts Phase I oxidation at the ethoxy group and Phase II glucuronidation .

What synthetic routes are reported for introducing the ethoxy and thiophene groups?

Answer:

- Ethoxy Introduction: Williamson ether synthesis (4-hydroxy-3-methylbenzenesulfonyl chloride + ethyl bromide/K₂CO₃ in acetone) .

- Thiophene Coupling: Suzuki-Miyaura reaction (Pd(PPh₃)₄, K₂CO₃, DME/H₂O) to attach 2-thiopheneboronic acid .

What strategies resolve contradictions in reported biological data for sulfonamide derivatives?

Answer:

- Assay Standardization: Use identical cell lines (e.g., HepG2 for cytotoxicity) and positive controls (e.g., doxorubicin) .

- Meta-Analysis: Compare IC₅₀ values across studies using standardized units (e.g., µM vs. µg/mL) .

- Structural Validation: Confirm batch consistency via NMR and elemental analysis to rule out impurities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.